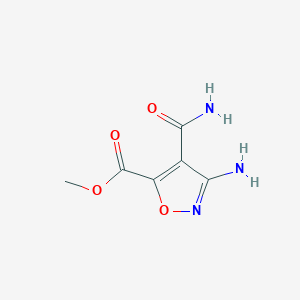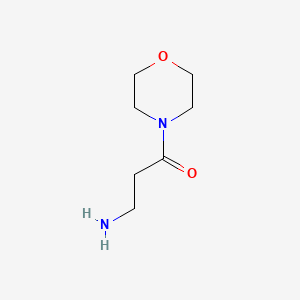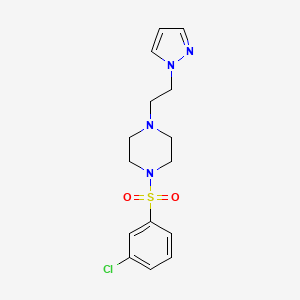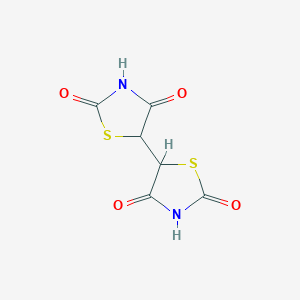
Methyl 3-amino-4-carbamoyl-1,2-oxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4-carbamoyl-1,2-oxazole-5-carboxylate is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of oxazole and has been found to have various biochemical and physiological effects. We will also list future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-4-carbamoyl-1,2-oxazole-5-carboxylate is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the inhibition of tumor growth and the death of cancer cells.
Biochemical and Physiological Effects:
Methyl 3-amino-4-carbamoyl-1,2-oxazole-5-carboxylate has various biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of certain cytokines. It also has anti-bacterial effects by inhibiting the growth of certain bacteria. In addition, studies have shown that this compound can induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 3-amino-4-carbamoyl-1,2-oxazole-5-carboxylate in lab experiments is its potential as a new drug candidate. Its anti-tumor, anti-inflammatory, and anti-bacterial properties make it a promising compound for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on methyl 3-amino-4-carbamoyl-1,2-oxazole-5-carboxylate. One direction is to further investigate its anti-tumor activity and its potential as a new cancer drug. Another direction is to study its anti-inflammatory and anti-bacterial properties in more detail. Additionally, researchers could explore ways to improve the solubility of this compound in water to make it more accessible for lab experiments.
Métodos De Síntesis
Methyl 3-amino-4-carbamoyl-1,2-oxazole-5-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of 3-amino-4-carbamoyl-1,2-oxazole-5-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction yields the desired compound as a white solid.
Aplicaciones Científicas De Investigación
Methyl 3-amino-4-carbamoyl-1,2-oxazole-5-carboxylate has been found to have various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
methyl 3-amino-4-carbamoyl-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-12-6(11)3-2(5(8)10)4(7)9-13-3/h1H3,(H2,7,9)(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJXAOKSHPPZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NO1)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-carbamoyl-1,2-oxazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2510909.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2510910.png)
![1-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2510912.png)


![2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol](/img/structure/B2510916.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2510923.png)


![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride](/img/structure/B2510926.png)
![Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2510927.png)
![7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2510928.png)